

Budiodarone clinical trial protocol paroxysmal atrial fibrillation

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Compound Focus: Budiodarone

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Budiodarone Clinical Development Overview

Budiodarone (ATI-2001) is a chemical analogue of amiodarone designed to retain its mixed ion channel blocking efficacy while having a significantly shorter half-life of approximately **7 hours** to improve safety [1]. The following table summarizes the key clinical findings and future development plans.

Aspect	Details
Drug Profile	Mixed ion channel blocker (Ca ⁺ , K ⁺ , beta-, alpha-receptor, Na ⁺ antagonist); metabolized by tissue esterases [1].
Key Phase 2 (PASCAL) Results	Dose-dependent reduction in AF burden vs. placebo: 200 mg BID (10%, NS), 400 mg BID (54%), 600 mg BID (74%) ; reduced number/duration of AT/AF episodes [2] [3] [1].
Safety Observations	No progressive/severe side effects; reversible creatinine elevation, minor thyroid function changes, isolated liver enzyme increases (no bilirubin rise) [1].

| **Agreed Phase 3 Program** | 1. Open-label, long-term dose titration study using wearable AF monitors. 2. 6-month, double-blind, randomized controlled trial (RCT) of 4 fixed doses vs. placebo in 500 patients [4]. | |

Target Patient Population | Symptomatic non-permanent AF (paroxysmal or persistent) with Long Episodes of AF (LEAF) >5.5 hours, at high risk for stroke/heart failure/progression [4]. |

Experimental Protocol Insights

The following details are synthesized from the published Phase 2 trial and the announced Phase 3 program.

Phase 2 (PASCAL) Trial Methodology This study serves as the primary model for preliminary efficacy and safety assessment [2] [3] [1].

- **1. Patient Population:**
 - **Enrollment:** 72 patients with symptomatic paroxysmal atrial fibrillation (PAF).
 - **Key Inclusion Criterion:** Presence of a previously implanted dual-chamber pacemaker with continuous electrogram (EGM) monitoring and memory capabilities.
 - **Key Exclusion Criteria:** NYHA Class III/IV congestive heart failure.
 - **Washout:** All antiarrhythmic drugs were stopped for >5 half-lives prior to baseline (amiodarone >3 months) [2] [3].
- **2. Study Design:**
 - **Baseline Period:** 4-week observation period off antiarrhythmic drugs to establish baseline AT/AF burden (AT/AFB).
 - **Randomization & Dosing:** Patients with AT/AFB between 3% and 70% were randomized to placebo, 200 mg, 400 mg, or 600 mg **budiodarone**, taken twice daily (BID) for 12 weeks.
 - **Washout Period:** Followed by a 4-week post-treatment observation [2] [3].
- **3. Endpoint Assessment:**
 - **Primary Efficacy Endpoint:** Percent change in AT/AFB from baseline over the 12-week treatment period compared to placebo. AT/AFB was quantified using stored pacemaker EGMs, which were adjudicated by reviewers blinded to treatment assignment [2] [3].
 - **Safety Endpoint:** Assessment of adverse events, laboratory values (including creatinine, thyroid and liver function tests), and vital signs at 4-week intervals [1].

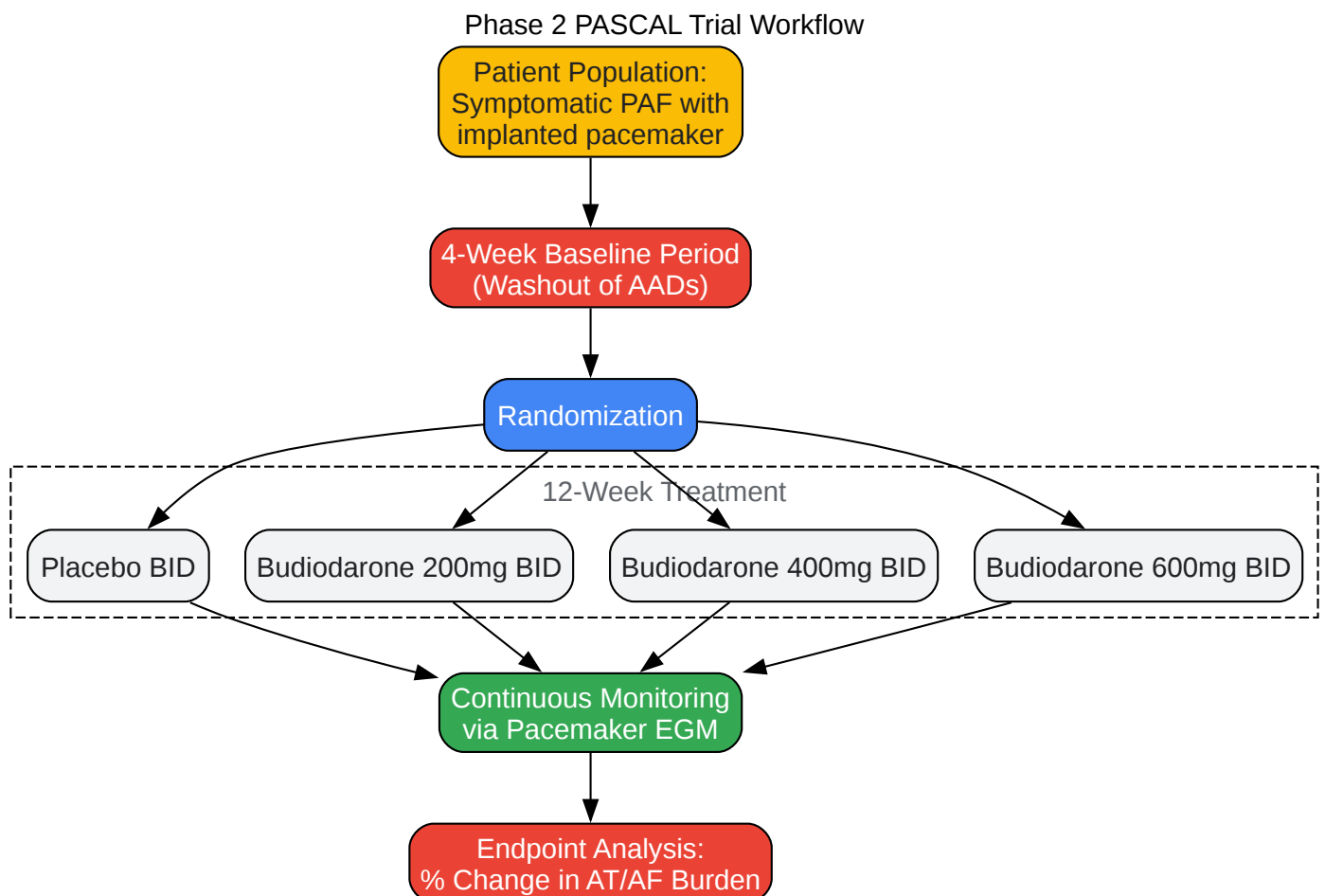
Phase 3 Program Methodology The Phase 3 program, agreed upon with the FDA, is designed to confirm efficacy and safety in a broader population [4].

- **1. Patient Population:**
 - **Target:** 500 subjects with symptomatic non-permanent atrial fibrillation.
 - **Key Phenotype:** Patients characterized by Long Episodes of Atrial Fibrillation (LEAF) lasting longer than 5.5 hours, identified as being at highest risk for disease progression.
- **2. Study Designs:**

- **Study 1 (Dose Titration):** An open-label, long-term study. Dosing will be guided by FDA-approved wearable AF monitoring devices to establish the lowest effective dose.
- **Study 2 (Pivotal RCT):** A 6-month, double-blind, randomized, placebo-controlled trial. It will compare four fixed active doses of **budiodarone** against a placebo [4].

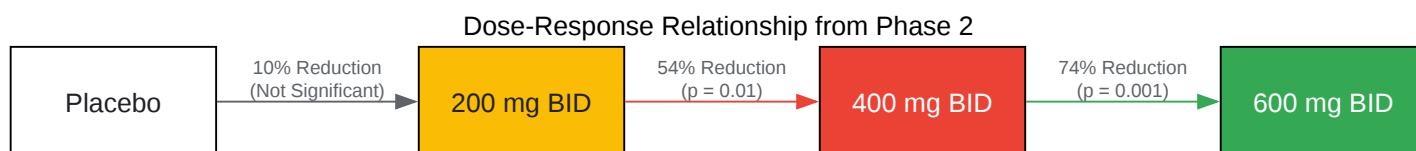
Visualizing Trial Design & Drug Action

The workflow of the Phase 2 PASCAL trial, which leveraged pacemaker data, can be visualized as follows.



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The dose-response relationship observed in Phase 2 is a critical concept, demonstrating the drug's efficacy.



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Application Notes for Researchers

The development of **budiodarone** highlights several key considerations for antiarrhythmic drug development:

- **Novel Endpoint Validation:** The PASCAL trial pioneered the use of **continuously implanted devices (pacemakers)** to objectively quantify AF burden as a primary endpoint, moving beyond symptomatic reporting [2] [3]. The Phase 3 program continues this trend by incorporating **FDA-approved wearable monitors**, confirming the regulatory acceptance of digital endpoints for AF drug development [4].
- **Patient Stratification Strategy:** The Phase 3 program focuses on a specific high-risk sub-phenotype: patients with **symptomatic non-permanent AF and long episodes (>5.5 hours)**. This enrichment strategy increases the likelihood of demonstrating a treatment effect on disease progression, an endpoint of significant clinical and regulatory value [4].
- **Positioning in the Treatment Landscape:** **Budiodarone** is designed to fill a perceived gap between amiodarone's potency and its toxicity, and dronedarone's improved safety but lower efficacy. Its short half-life and **titratable dosing regimen** aim to provide a "best-in-class" safety and efficacy profile, though this remains to be confirmed in large-scale Phase 3 trials [1].

I hope this detailed compilation assists in your research and development work. The ongoing Phase 3 trials will be crucial in determining the final place of **budiodarone** in the AF treatment armamentarium.

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